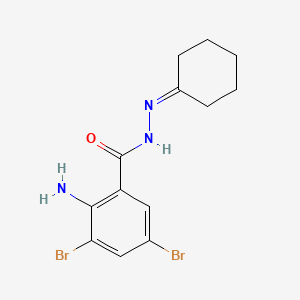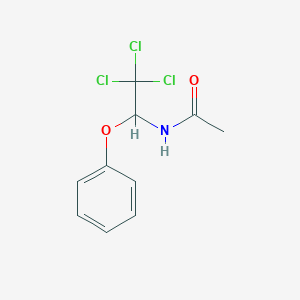
N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethyl group attached to a phenoxy-ethyl moiety, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide typically involves the reaction of 2,2,2-trichloroethanol with phenol to form 2,2,2-trichloro-1-phenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Utilizing nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN)
Major Products:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide involves its interaction with specific molecular targets. The trichloromethyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenoxy-ethyl moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
- N-(2,2,2-Trichloro-1-phenoxy-ethyl)-benzamide
- 4-Methoxy-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide
- 2-Methyl-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide
Comparison:
- N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide is unique due to its acetamide group, which imparts different chemical reactivity and biological activity compared to its benzamide counterparts.
- The presence of the acetamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds with benzamide or other functional groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
16280-65-2 |
|---|---|
Molecular Formula |
C10H10Cl3NO2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-phenoxyethyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-7(15)14-9(10(11,12)13)16-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15) |
InChI Key |
JHGPJLGGWSOMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975130.png)
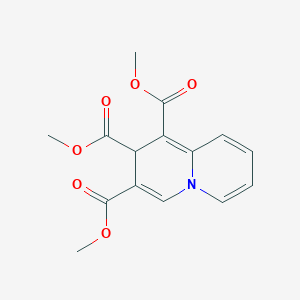
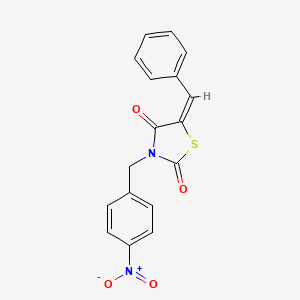
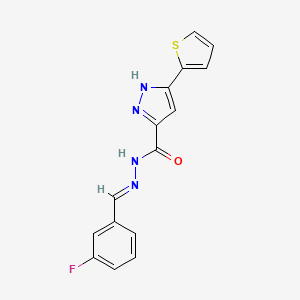

![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975162.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11975171.png)
![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)
